molecular formula C9H11BFNO3 B1437299 (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid CAS No. 874219-27-9

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid

Cat. No.: B1437299
CAS No.: 874219-27-9
M. Wt: 211 g/mol
InChI Key: CRXFXVKQLCHKSK-UHFFFAOYSA-N
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Description

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a dimethylcarbamoyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-(dimethylcarbamoyl)-4-fluorophenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow processes and the use of automated reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions typical of boronic acids, such as oxidation to form phenols or esterification to form boronate esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Esterification: Alcohols or diols in the presence of dehydrating agents like DCC (dicyclohexylcarbodiimide).

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation.

    Boronate Esters: Formed via esterification.

Scientific Research Applications

(3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is utilized in various fields of scientific research:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the dimethylcarbamoyl and fluorine substituents, making it less sterically hindered and potentially more reactive in some contexts.

    (4-Fluorophenyl)boronic Acid: Similar structure but without the dimethylcarbamoyl group, affecting its electronic properties and reactivity.

    (3-(Dimethylcarbamoyl)phenyl)boronic Acid: Similar structure but without the fluorine atom, which can influence its reactivity and interactions in cross-coupling reactions.

Uniqueness: (3-(Dimethylcarbamoyl)-4-fluorophenyl)boronic acid is unique due to the combined presence of the dimethylcarbamoyl and fluorine substituents, which can modulate its reactivity and selectivity in synthetic applications. These substituents can also impact its potential biological activity and interactions with biomolecules.

Properties

IUPAC Name

[3-(dimethylcarbamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXFXVKQLCHKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660224
Record name [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-27-9
Record name B-[3-[(Dimethylamino)carbonyl]-4-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Dimethylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylcarbamoyl)-4-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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